REACTION_CXSMILES
|
N(CC[C:6]1[C:7](=O)[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)=[N+]=[N-].[CH:14](Cl)(Cl)Cl.[CH3:18][OH:19].[NH3:20]>N1C=CC=CC=1>[NH2:20][CH2:14][CH2:11][N:10]1[C:18](=[O:19])[CH:6]=[CH:7][NH:8][C:9]1=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The residue was stirred at room temp. for 30 min in 200 ml of CH2Cl2/MeOH 1:1
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an internal thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
the mixture was treated with 61.4 g (234 mmol) of triphenylphosphine2)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo in a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
the recipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo in a desiccator over phosphorus entoxide
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1C(NC=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |